L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids linked together, forming a specific sequence that imparts unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and enzyme inhibition.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycine
- L-seryl-L-alanyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-methionyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid
Uniqueness
L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific amino acid sequence and the presence of diaminomethylidene groups. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
675105-90-5 |
---|---|
Molecular Formula |
C31H58N14O8 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H58N14O8/c1-17(33)28(51)45-16-6-10-22(45)27(50)43-19(8-4-14-39-30(35)36)24(47)42-20(11-12-23(34)46)26(49)41-18(7-2-3-13-32)25(48)44-21(29(52)53)9-5-15-40-31(37)38/h17-22H,2-16,32-33H2,1H3,(H2,34,46)(H,41,49)(H,42,47)(H,43,50)(H,44,48)(H,52,53)(H4,35,36,39)(H4,37,38,40)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
DZKXEAMJJWDJOF-WLNPFYQQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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